Ppc-1

Catalog No.
S540050
CAS No.
1245818-17-0
M.F
C21H25NO4
M. Wt
355.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ppc-1

CAS Number

1245818-17-0

Product Name

Ppc-1

IUPAC Name

3-methylbut-2-enyl 4-methoxy-8-(3-methylbut-2-enoxy)quinoline-2-carboxylate

Molecular Formula

C21H25NO4

Molecular Weight

355.43

InChI

InChI=1S/C21H25NO4/c1-14(2)9-11-25-18-8-6-7-16-19(24-5)13-17(22-20(16)18)21(23)26-12-10-15(3)4/h6-10,13H,11-12H2,1-5H3

InChI Key

PBLQSFOIWOTFNY-UHFFFAOYSA-N

SMILES

CC(=CCOC1=CC=CC2=C1N=C(C=C2OC)C(=O)OCC=C(C)C)C

solubility

Soluble in DMSO

Synonyms

Ppc-1; Ppc 1; Ppc1;

The exact mass of the compound Ppc-1, MitoUncoupler is 355.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ppc-1 (CAS 1245818-17-0) is a naturally derived prenylated quinolinecarboxylic acid originally isolated from the cellular slime mold Polysphondylium pseudo-candidum [1]. In laboratory and industrial procurement, it is primarily sourced as a mild mitochondrial uncoupler that uniquely enhances oxygen consumption without the catastrophic ATP depletion characteristic of classical protonophores [1]. Furthermore, its dual action as a cell-permeable interleukin-2 (IL-2) inhibitor and its structurally versatile prenylated quinoline core make it a highly valuable baseline material for metabolic flux assays, anti-obesity model development, and as a precursor for synthesizing next-generation immunosuppressants [2].

Substituting Ppc-1 with generic, classical mitochondrial uncouplers like FCCP or DNP fundamentally compromises assay integrity and in vivo survival [1]. Classical protonophores possess an extremely narrow therapeutic window, rapidly inducing mitochondrial failure, severe hyperthermia, and off-target plasma membrane depolarization at micromolar concentrations [1]. In contrast, Ppc-1 provides a mild uncoupling phenotype that preserves cellular ATP synthesis machinery, allowing for sustained metabolic modulation without acute cytotoxicity [2]. For procurement teams outfitting metabolic research or long-term in vivo studies, failing to specify Ppc-1 over generic alternatives results in high assay failure rates and unacceptable model toxicity [2].

Mitochondrial Uncoupling Profile: Ppc-1 vs. FCCP

In comparative metabolic flux assays, Ppc-1 demonstrates a fundamentally different uncoupling profile than the classical protonophore FCCP. While FCCP induces a sharp, toxic decline in the oxygen consumption rate (OCR) to sub-basal levels at concentrations above 1 μM due to mitochondrial failure, Ppc-1 acts as a mild uncoupler, elevating OCR to approximately 130% of basal levels at 31.6 μM without inducing respiratory collapse[1]. Crucially, Ppc-1 achieves this enhanced proton transport without exerting adverse effects on ATP production, whereas FCCP and DNP cause severe ATP depletion [2].

Evidence DimensionOxygen Consumption Rate (OCR) and ATP preservation
Target Compound DataMaintains elevated OCR (~130% basal at 31.6 μM) with stable ATP production
Comparator Or BaselineFCCP (induces OCR collapse at >1 μM and severe ATP depletion)
Quantified Difference>30-fold higher concentration tolerance before respiratory decline compared to FCCP
ConditionsIn vitro Seahorse XF metabolic flux analysis

Enables researchers to conduct long-term metabolic and anti-obesity assays without the confounding variable of acute cellular energy failure.

In Vivo Tolerability and Anti-Obesity Efficacy

The utility of classical uncouplers like DNP in vivo is severely limited by multi-organ toxicity and fatal hyperthermia. Ppc-1 overcomes this critical barrier, demonstrating high in vivo tolerability. When administered to ICR mice, a low-dose regimen of Ppc-1 (0.8 mg/kg/week via intraperitoneal injection) successfully suppressed weight gain, resulting in a 7-10% weight loss over an 8-week period[1]. Unlike DNP, which was banned due to its narrow therapeutic index and systemic toxicity, Ppc-1 achieved these metabolic effects without inducing liver or kidney damage [2].

Evidence DimensionIn vivo weight suppression and organ toxicity
Target Compound Data7-10% weight loss at 0.8 mg/kg/week with no hepatic/renal toxicity
Comparator Or BaselineDNP (causes severe hyperthermia and organ failure at metabolic doses)
Quantified DifferenceAchieves metabolic efficacy with a significantly widened therapeutic window and zero observed organ toxicity at effective doses
Conditions8-week in vivo ICR mouse model

Provides a viable, non-lethal uncoupler for longitudinal in vivo metabolic and obesity studies where classical agents would cause premature subject death.

Precursor Suitability for Immunosuppressant Development

Beyond its metabolic applications, Ppc-1 serves as a critical structural scaffold for the synthesis of novel immunosuppressive agents. The native Ppc-1 molecule acts as a cell-permeable inhibitor of IL-2 production in Jurkat T cells with an IC50 of approximately 4 μM [1]. By utilizing Ppc-1 as a precursor, medicinal chemists have successfully synthesized derivatives such as PQA-18, which exhibits a dramatically enhanced potency, inhibiting p21-activated kinase 2 (PAK2) and suppressing immune responses with an IC50 of 127 nM [2].

Evidence DimensionImmunosuppressive potency (IC50) via derivatization
Target Compound DataBaseline IL-2 inhibition IC50 ~4 μM
Comparator Or BaselinePpc-1 derivative PQA-18 (IC50 = 127 nM)
Quantified Difference~31-fold improvement in potency achieved through targeted derivatization of the Ppc-1 core
ConditionsIn vitro Jurkat T cell IL-2 production assays

Justifies the procurement of Ppc-1 as a foundational building block for drug discovery programs targeting novel PAK2-mediated immunosuppressants.

Formulation Compatibility and Handling Protocols

Proper formulation of Ppc-1 is critical for reproducible assay performance, as the highly lipophilic prenylated quinoline structure renders it insoluble in aqueous media. For standard laboratory workflows, Ppc-1 must be reconstituted in 100% DMSO to yield a stable 10 mM stock solution . To overcome transient aggregation during reconstitution, protocols require vigorous mechanical agitation or mild thermal incubation at 37°C for 10-15 minutes . Once fully solubilized, the DMSO stock is highly stable when aliquoted and stored at -20°C, protected from light and repeated freeze-thaw cycles .

Evidence DimensionSolubility and stock stability
Target Compound Data10 mM stable stock in 100% DMSO (with 37°C heating)
Comparator Or BaselineAqueous buffers (insoluble, leading to assay failure)
Quantified DifferenceComplete dissolution in DMSO vs. 0% functional solubility in direct aqueous reconstitution
ConditionsStandard laboratory stock preparation

Ensures technical buyers and laboratory staff implement the correct solvent and thermal handling procedures, preventing costly material waste and irreproducible data.

Metabolic Flux and Mitochondrial Respiration Assays

Ppc-1 is the ideal choice for Seahorse XF assays and other respirometry studies where researchers need to induce mild mitochondrial uncoupling without triggering the rapid ATP depletion and cell death caused by FCCP[1].

In Vivo Anti-Obesity Model Development

Due to its low cytotoxicity and lack of hepatic/renal adverse effects, Ppc-1 is highly suited for longitudinal in vivo studies investigating metabolic rate enhancement and weight suppression [1].

Lead Scaffold for Immunosuppressant Synthesis

Procurement of Ppc-1 is highly recommended for medicinal chemistry programs focused on developing novel PAK2 inhibitors, as its prenylated quinolinecarboxylic acid core is readily derivatized to yield highly potent immunosuppressants like PQA-18 [2].

NF-κB and IL-2 Pathway Modulation Studies

As a cell-permeable inhibitor of IL-2 production, Ppc-1 provides a reliable chemical probe for investigating T-cell activation and cytokine suppression pathways in Jurkat cell models [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Exact Mass

355.1784

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Ppc-1

Dates

Last modified: 02-18-2024
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